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Compound Name: N-Benzyl-2-bromopropanamide

CAS No.: 75995-58-3

Cat. No.: B7820425

Get Quote

N-Benzyl-2-bromopropanamide: A Versatile Electrophilic Hub in Neuropharmacology and

Biocatalysis

Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly reactive α -haloamide that

serves as a critical structural lynchpin in modern drug discovery and protein engineering.

Characterized by an electrophilic α -carbon adjacent to an amide carbonyl, it is primed for

nucleophilic substitution ( SN​2 ) reactions. This technical whitepaper explores its dual utility: as

a foundational building block for synthesizing subtype-selective γ -aminobutyric acid (GABA)

transporter inhibitors for neuropathic pain management, and as a specialized substrate for

haloalkane dehalogenases (HLDs) in biocatalytic kinetic resolutions and HaloTag

immobilization technologies.

Chemical Architecture and Reactivity Profile
The reactivity of N-benzyl-2-bromopropanamide is dictated by the electron-withdrawing

nature of the amide carbonyl, which increases the electrophilicity of the adjacent α -carbon

while stabilizing the transition state during nucleophilic attack. The benzyl group provides
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necessary lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) in

neuropharmacological applications[1].

Table 1: Physicochemical and Structural Properties | Property | Value | Structural Significance |

| :--- | :--- | :--- | | Molecular Formula | C10​H12​BrNO | Provides a balance of lipophilicity and

hydrogen-bonding potential. | | Molecular Weight | 242.12 g/mol | Low molecular weight allows

it to act as an efficient fragment in Fragment-Based Drug Discovery (FBDD). | | CAS Registry

Number | 6653-71-0 | Standard identifier for sourcing and regulatory compliance. | |

Stereocenter | C2 ( α -carbon) | Exists as (R) and (S) enantiomers; (R)-enantiomer is often

preferentially processed by specific HLDs[2]. | | Key Reactive Site | C-Br bond | Highly

susceptible to SN​2 displacement by amines, thiols, and enzymatic aspartate residues. |

Neuropharmacological Applications: Targeting
GABA Transporters
The γ -aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in

the mammalian central nervous system. Deficits in GABAergic signaling are heavily implicated

in epilepsy, anxiety, and neuropathic pain. Plasma membrane GABA transporters (mGAT1–4 in

mice, corresponding to hGAT-1, BGT-1, hGAT-2, and hGAT-3 in humans) clear GABA from the

synaptic cleft, terminating the inhibitory signal[3].

N-Benzyl-2-bromopropanamide is utilized as a primary electrophile to synthesize

functionalized amino acids and N-benzylamide derivatives that selectively inhibit these

transporters. By reacting the α -bromoamide with complex secondary amines (e.g., suberone-

N-methylpropan-1-amine derivatives), researchers have successfully developed dual mGAT3/4

inhibitors and highly selective mGAT1 inhibitors[4]. The lipophilic benzyl moiety anchors the

molecule within the hydrophobic pockets of the GAT transmembrane domains, while the

substituted amine mimics the endogenous GABA structure, competitively blocking the reuptake

channel[5].
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Mechanism of GABA transporter blockade by N-benzylamide derivatives for analgesic efficacy.
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Biocatalytic Profiling: Haloalkane Dehalogenases
and HaloTag Integrations
Haloalkane dehalogenases (HLDs) are microbial enzymes that catalyze the hydrolytic cleavage

of carbon-halogen bonds. N-Benzyl-2-bromopropanamide serves as a diagnostic substrate

for profiling the active site geometries of various HLDs. Because the substrate is sterically

bulky and contains an amide linkage, it requires an enzyme with a large, accommodating active

site cavity and specific hydrogen-bonding networks.

In protein engineering, this chemistry is the foundation of the HaloTag technology. HaloTag is a

mutated HLD (derived from Rhodococcus rhodochrous DhaA) where the catalytic histidine is

mutated to phenylalanine (His272Phe). This mutation traps the covalent alkyl-enzyme

intermediate formed during the SN​2 attack by the active site aspartate, preventing hydrolysis.

Consequently, α -haloamides like N-benzyl-2-bromopropanamide can be adapted into

irreversible covalent linkers for protein immobilization, fluorophore attachment, or pull-down

assays.

Table 2: Substrate Specificity of HLDs toward N-Benzyl-2-bromopropanamide | Enzyme |

Specific Activity ( nmol⋅s−1⋅mg−1 ) | Structural Causality | | :--- | :--- | :--- | | DbjA | Not Detected

| Active site cavity is too restrictive for the bulky benzylamide group. | | DhaA | > 200 | Large

access tunnel and active site perfectly accommodate the benzyl moiety. | | DhlA | 67 | Moderate

activity; active site flexibility allows partial substrate binding. | | DmlA | Not Detected |

Evolutionary divergence limits α -haloamide recognition. | | LinB | > 200 | Broad substrate

specificity due to a highly hydrophobic and spacious active site. |
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Enzymatic processing of alpha-haloamides by haloalkane dehalogenases and HaloTag

variants.

Validated Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring high yield and

enantiomeric/chemical purity.

Protocol A: Synthesis of N-Benzyl-2-bromopropanamide
via T3P Coupling
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Causality: Traditional coupling agents (like DCC or EDC) often lead to racemization of the α -

carbon or generate difficult-to-remove urea byproducts. Propylphosphonic anhydride (T3P) is

utilized because it drives the amidation with minimal epimerization and produces exclusively

water-soluble byproducts, streamlining the workup[6].

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromopropanoic

acid (8.0 mmol) in anhydrous dichloromethane (DCM, 32 mL).

Activation: Cool the solution to -17 °C using an ice/salt bath. Add triethylamine (TEA, 9.6

mmol) dropwise to deprotonate the carboxylic acid, followed by the slow addition of T3P

(50% solution in EtOAc, 8.0 mmol). Self-Validation: The low temperature prevents premature

degradation of the activated acyl intermediate.

Amidation: Add N-benzylamine (8.8 mmol) dropwise over 10 minutes. Stir at -17 °C for 30

minutes, then allow the reaction to warm to room temperature and stir for an additional 1

hour.

Workup: Quench the reaction with saturated aqueous NaHCO3​. Extract the aqueous layer

with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​

SO4​, and concentrate under reduced pressure.

Purification: Purify the crude product via flash column chromatography (Silica gel,

Hexanes/Ethyl Acetate gradient) to yield N-benzyl-2-bromopropanamide (Expected yield:

~85%, Rf​=0.65 in 7:3 Hexanes/EtOAc)[3].

Protocol B: Electrophilic Alkylation of Secondary
Amines (GAT Inhibitor Synthesis)
Causality: The SN​2 displacement of the secondary bromide is sterically hindered. N,N-

Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from

acting as a competing nucleophile. Tetra-n-butylammonium bromide (TBAB) is added as a

phase-transfer catalyst to stabilize the transition state and enhance the solubility of ionic

intermediates in DMF[7].

Reagent Assembly: Dissolve the target secondary amine (e.g., suberone-N-methylpropan-1-

amine, 1.2 mmol) and N-benzyl-2-bromopropanamide (1.0 mmol) in anhydrous
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dimethylformamide (DMF, 5 mL).

Catalysis & Neutralization: Add DIPEA (1.0 mmol) and a catalytic amount of TBAB (0.01

mmol).

Reaction Execution: Heat the mixture to reflux under an argon atmosphere for 12 hours.

Self-Validation: Monitor the disappearance of the α -bromoamide via TLC (DCM/Acetone

7:3).

Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash extensively

with distilled water ( 5×10 mL) to remove DMF and DIPEA salts.

Characterization: Dry the organic layer, concentrate, and purify via silica gel chromatography.

Confirm the structure via HRMS-ESI+ and 1H NMR (look for the characteristic shift of the α -

proton from ~4.5 ppm in the bromide to ~3.3 ppm in the alkylated product)[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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